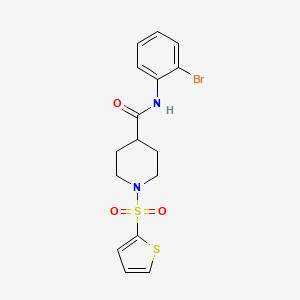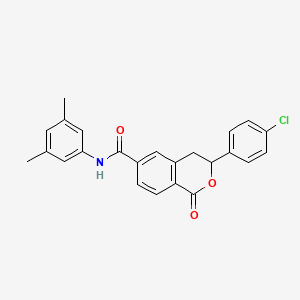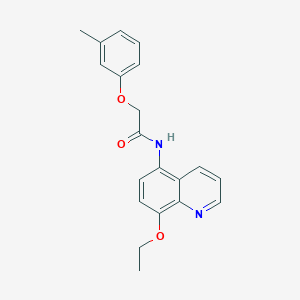![molecular formula C16H21N3O3 B11337929 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida es un compuesto químico que ha suscitado interés en diversos campos científicos debido a su estructura única y aplicaciones potenciales. Este compuesto contiene un anillo oxadiazol, que es conocido por sus diversas actividades biológicas y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida típicamente implica la formación del anillo oxadiazol seguida de la unión de los sustituyentes etoxi y metilo. Un método común involucra la ciclización de una hidrazida con un óxido de nitrilo apropiado en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o acetonitrilo y catalizadores como trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad consistente. El uso de reactivos de alta pureza y estrictas medidas de control de calidad son esenciales en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo etoxi, utilizando reactivos como metóxido de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de oxadiazol sustituidos.
Aplicaciones Científicas De Investigación
N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por sus propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida involucra su interacción con objetivos moleculares específicos. El anillo oxadiazol puede interactuar con enzimas y receptores, alterando su actividad. Este compuesto puede inhibir ciertas enzimas o modular la actividad del receptor, lo que lleva a sus efectos biológicos observados. Las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
1-[(4-etoxi-3-metilfenil)sulfonil]-3-piperidinocarboxamida:
4-ETHOXY-N-(4-METHYLPHENYL)BENZAMIDE: Otro compuesto con características estructurales similares, utilizado en diversas aplicaciones de investigación.
Singularidad
N-[4-(4-etoxi-3-metilfenil)-1,2,5-oxadiazol-3-il]-3-metilbutanamida destaca por su combinación única de un anillo oxadiazol con sustituyentes etoxi y metilo, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C16H21N3O3 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-5-21-13-7-6-12(9-11(13)4)15-16(19-22-18-15)17-14(20)8-10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,17,19,20) |
Clave InChI |
OWEDQYDPIQRFPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11337854.png)
![2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337860.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11337861.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
![(4-Tert-butylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337898.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337932.png)
